Cloruro de 4-nitrobencenosulfonilo

Descripción general

Descripción

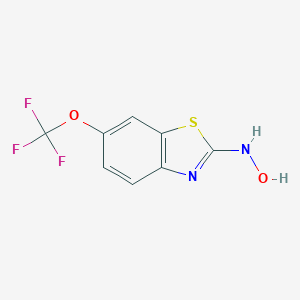

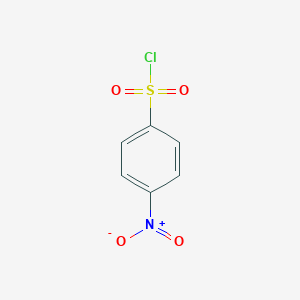

4-Nitrobenzenesulfonyl chloride is an organic compound with the chemical formula C6H4ClNO4S. It appears as a yellow crystalline solid and is sparingly soluble in water but soluble in organic solvents such as acetone and ethyl acetate . This compound is primarily used as an intermediate in organic synthesis and has significant applications in various fields including pharmaceuticals and chemical research.

Aplicaciones Científicas De Investigación

4-Nitrobenzenesulfonyl chloride is widely used in scientific research due to its versatility:

Mecanismo De Acción

Target of Action

4-Nitrobenzenesulfonyl chloride is an organic compound primarily used as an analytical reagent and in organic synthesis

Mode of Action

It’s known to be used in the synthesis of [cu (bipy) 2 cl] (nbs), where bipy = 2,2’-bipyridine, nbs = 4-nitrobenzenesulfonate . This suggests that it can interact with other compounds to form complex structures.

Action Environment

4-Nitrobenzenesulfonyl chloride is sensitive to moisture and heat . Exposure to moist air or water can lead to the release of toxic gas . It’s also combustible and can form explosive mixtures with air when exposed to fire or high heat . Therefore, the environment significantly influences its action, efficacy, and stability.

Análisis Bioquímico

. .

Biochemical Properties

It is known to be used in the synthesis of various compounds, indicating that it likely interacts with a range of enzymes, proteins, and other biomolecules . The exact nature of these interactions would depend on the specific synthesis process and the other compounds involved.

Cellular Effects

The cellular effects of 4-Nitrobenzenesulfonyl chloride are not well-studied. Given its use in synthesis, it may influence cell function by contributing to the production of other compounds within the cell. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism, depending on the specific compounds it helps to synthesize .

Molecular Mechanism

The molecular mechanism of action of 4-Nitrobenzenesulfonyl chloride is not well-understood. It is likely to exert its effects at the molecular level through its role in the synthesis of other compounds. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 4-Nitrobenzenesulfonyl chloride in animal models .

Metabolic Pathways

It is likely to interact with various enzymes or cofactors as part of its role in the synthesis of other compounds .

Transport and Distribution

Information on how 4-Nitrobenzenesulfonyl chloride is transported and distributed within cells and tissues is currently lacking .

Subcellular Localization

It could potentially be directed to specific compartments or organelles depending on the specific synthesis processes it is involved in .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Nitrobenzenesulfonyl chloride can be synthesized by the chlorination of 4-nitrobenzenesulfonic acid. The process involves treating 4-nitrobenzenesulfonic acid with thionyl chloride or phosphorus pentachloride, which results in the formation of 4-nitrobenzenesulfonyl chloride .

Industrial Production Methods: In industrial settings, 4-nitrobenzenesulfonyl chloride is produced by reacting 4,4’-dinitrodiphenyldisulfide with chlorine in the presence of hydrochloric acid and nitric acid. The reaction mixture is heated to around 80°C, and the resulting product is purified through recrystallization using acetic acid .

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound reacts with nucleophiles such as amines to form sulfonamide derivatives.

Reduction: It can be reduced to 4-aminobenzenesulfonyl chloride using reducing agents like iron powder and hydrochloric acid.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-nitrobenzenesulfonic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves amines and is carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Iron powder and hydrochloric acid are used under reflux conditions.

Hydrolysis: Conducted in aqueous medium at elevated temperatures.

Major Products:

Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

4-Aminobenzenesulfonyl Chloride: Resulting from reduction reactions.

4-Nitrobenzenesulfonic Acid: Produced through hydrolysis.

Comparación Con Compuestos Similares

4-Chlorobenzenesulfonyl Chloride: Similar in structure but lacks the nitro group, making it less reactive towards nucleophiles.

Methanesulfonyl Chloride: Contains a simpler structure with a single carbon atom, used in similar nucleophilic substitution reactions.

4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of a nitro group, altering its reactivity and applications.

Uniqueness: 4-Nitrobenzenesulfonyl chloride is unique due to the presence of the nitro group, which enhances its electrophilicity and reactivity towards nucleophiles. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Propiedades

IUPAC Name |

4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRGUPLJCCDGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059178 | |

| Record name | Benzenesulfonyl chloride, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-Nitrobenzenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-74-8 | |

| Record name | 4-Nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrobenzenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU5JD6BHB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Nitrobenzenesulfonyl chloride acts as a sulfonylating agent. It reacts with nucleophiles like amines and alcohols, forming stable sulfonamide and sulfonate esters, respectively. [, , , , , ] This modification often serves as a protecting group or alters the reactivity of the target molecule, enabling further synthetic transformations. [, , , , , ]

A: 4-Nitrobenzenesulfonyl chloride has the molecular formula C6H4ClNO4S and a molecular weight of 221.62 g/mol. [] Spectroscopic data confirm its structure: IR spectroscopy reveals characteristic sulfonyl chloride (S=O) stretching vibrations, while NMR (Nuclear Magnetic Resonance) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

A: 4-Nitrobenzenesulfonyl chloride is typically used in organic solvents like toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and DMF. [] It's moisture-sensitive and incompatible with nucleophilic solvents. Reactions are often performed in the presence of a base to neutralize the hydrochloric acid generated during the sulfonylation process.

A: While primarily used as a reagent, research indicates its potential in specific catalytic applications. For instance, a mixture of 4-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, N,N-dimethylacetamide, and triethylamine enables stereoselective α-glucosylation. [, ]

ANone: Yes, computational chemistry techniques like molecular modeling and density functional theory (DFT) calculations can be employed to investigate the reactivity, stability, and interactions of 4-nitrobenzenesulfonyl chloride with various substrates. These studies provide insights into reaction mechanisms and help optimize reaction conditions.

ANone: The electron-withdrawing nitro group at the para position significantly influences the reactivity of 4-nitrobenzenesulfonyl chloride. Modifications to this group or the benzene ring can alter the electrophilicity of the sulfonyl chloride group, impacting its reactivity towards nucleophiles.

ANone: 4-Nitrobenzenesulfonyl chloride is moisture-sensitive and should be stored under anhydrous conditions. Appropriate packaging and handling procedures are crucial to ensure its long-term stability.

ANone: 4-Nitrobenzenesulfonyl chloride is corrosive and should be handled with caution, using appropriate personal protective equipment. Its use and disposal are subject to relevant chemical safety regulations, and users should consult the Safety Data Sheet (SDS) for detailed information.

A: Absolutely. Although not a drug itself, its application in synthesizing bioactive molecules makes it relevant to drug discovery. For example, it's used to prepare hydroxylamine metabolites of sulfonamides to study their toxicity. []

A: Yes, several studies demonstrate the use of 4-nitrobenzenesulfonyl chloride in synthesizing compounds with biological activity. For instance, it was used in the synthesis of novel 1,3,4-oxadiazoles containing a piperidine nucleus, which were evaluated for antibacterial activity. [] Another study employed it to create N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides for bacterial biofilm inhibition and cytotoxicity assessments. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.